Introduction: Situating Z-Gly-Gly-Leu-OH in Modern Research
Introduction: Situating Z-Gly-Gly-Leu-OH in Modern Research
An In-depth Technical Guide to Z-Gly-Gly-Leu-OH: Properties, Applications, and Experimental Protocols
Prepared by a Senior Application Scientist
N-benzyloxycarbonyl-Glycyl-glycyl-L-leucine (Z-Gly-Gly-Leu-OH) is a protected tripeptide that serves as a valuable tool in biochemistry and drug development. Its structure, comprising two glycine residues and a C-terminal leucine, capped with a benzyloxycarbonyl (Z) group, makes it particularly relevant for investigating enzymatic processes, especially those involving proteases. The Z-group provides N-terminal protection, a classic strategy in peptide synthesis that prevents unwanted side reactions during peptide chain elongation[1]. This guide provides a comprehensive overview of the chemical properties, biological relevance, and practical applications of Z-Gly-Gly-Leu-OH, designed for researchers and professionals in the field. We will delve into its physicochemical characteristics, its role as an enzymatic probe, and provide detailed, field-proven protocols for its effective use.
Part 1: Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its successful application. Z-Gly-Gly-Leu-OH's characteristics are dictated by the interplay between its hydrophobic (Z-group, leucine side chain) and hydrophilic (peptide backbone, carboxyl terminus) components.
Key Chemical Data Summary
| Property | Value | Reference |
| CAS Number | 13347-77-8 | [2] |
| Molecular Formula | C18H25N3O6 | [2] |
| Molecular Weight | 379.41 g/mol | [2] |
| MDL Number | MFCD00038304 | [2] |
| Appearance | Typically a white to off-white lyophilized powder. | [3] |
Solubility Profile
The solubility of Z-Gly-Gly-Leu-OH is a critical parameter for preparing stock solutions for biological assays. Its dual hydrophobic and hydrophilic nature results in a nuanced solubility profile.
-
High Solubility: Readily soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are effective at disrupting the intermolecular forces in the solid peptide.
-
Moderate to Low Solubility: Shows limited solubility in water and alcohols. For aqueous buffers, solubility is pH-dependent; it increases in basic conditions (pH > 7) due to the deprotonation of the C-terminal carboxylic acid, which forms a more soluble carboxylate salt[4].
-
Insoluble: Practically insoluble in non-polar organic solvents like hexane.
Causality Insight: When preparing solutions for cell-based assays, DMSO is the solvent of choice. However, it is crucial to prepare a highly concentrated stock (e.g., 10-50 mM) in DMSO and then dilute it serially into the aqueous assay buffer. This minimizes the final DMSO concentration, as high levels can be cytotoxic and interfere with biological processes. A final DMSO concentration below 0.5% (v/v) is generally considered safe for most cell lines.
Stability and Storage
Proper storage is paramount to maintain the integrity and activity of Z-Gly-Gly-Leu-OH. Degradation can occur via hydrolysis of the peptide bonds or oxidation of sensitive residues (though Gly and Leu are relatively stable)[5][6].
-
Lyophilized Powder: The solid form is the most stable. For long-term storage, it should be kept in a tightly sealed container in a desiccated environment at -20°C or -80°C, protected from light[2][7][8]. Allowing the vial to warm to room temperature in a desiccator before opening is critical to prevent condensation and moisture absorption, which can significantly decrease long-term stability[8][9].
-
In Solution: Peptides in solution are far less stable[3][5]. Stock solutions, typically prepared in anhydrous DMSO, should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can cause peptide degradation and aggregation[5][8]. These aliquots should be stored at -20°C or ideally -80°C and are generally stable for weeks to months[3][10]. For aqueous solutions, storage is not recommended beyond a few days, even at 4°C, due to the risk of hydrolysis and microbial contamination[5].
Part 2: Synthesis and Biological Function
Role in Peptide Synthesis
Z-Gly-Gly-Leu-OH is fundamentally a building block. In stepwise peptide synthesis, the benzyloxycarbonyl (Z) group serves as a temporary protecting group for the N-terminal amine. This allows the C-terminal carboxylic acid of another protected amino acid to be selectively coupled to the N-terminus of the growing peptide chain without self-polymerization. The Z-group can then be removed under specific conditions, such as catalytic hydrogenation, to reveal a new N-terminus ready for the next coupling step[1].
Caption: Role of Z-protected peptides in synthetic workflows.
Mechanism of Action: A Probe for Proteolytic Activity
While Z-Gly-Gly-Leu-OH can be a synthetic intermediate, its primary application in the lab is as a substrate or competitive inhibitor for proteases. The ubiquitin-proteasome system (UPS) is a major cellular pathway for controlled protein degradation and is a key target for such compounds. The 20S proteasome core possesses multiple proteolytic activities, including chymotrypsin-like, trypsin-like, and caspase-like activities[11][12].
The chymotrypsin-like activity preferentially cleaves peptide bonds following large hydrophobic residues, such as Leucine, Phenylalanine, and Tyrosine[13]. Therefore, Z-Gly-Gly-Leu-OH is an excellent candidate to act as a substrate or inhibitor for this specific proteasomal activity. As a competitive inhibitor, it would bind to the active site of the enzyme, preventing the binding and degradation of natural substrates.
Part 3: Experimental Protocols and Practical Guidance
This section provides validated, step-by-step protocols for the proper handling and application of Z-Gly-Gly-Leu-OH, focusing on its use as an inhibitor in a proteasome activity assay.
Protocol 1: Reconstitution and Aliquoting of Z-Gly-Gly-Leu-OH
This protocol ensures the integrity and longevity of the peptide stock.
-
Equilibration: Before opening, remove the vial of lyophilized Z-Gly-Gly-Leu-OH from the -20°C or -80°C freezer and place it in a desiccator at room temperature for at least 20-30 minutes. This prevents atmospheric moisture from condensing on the cold peptide, which would compromise its stability[8][9].
-
Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolution: Vortex the vial for 30-60 seconds to fully dissolve the peptide. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if necessary, but avoid excessive heating[8].
-
Aliquoting: Immediately dispense the stock solution into single-use, low-binding polypropylene tubes. The volume per aliquot should be tailored to your typical experimental needs to avoid wasting material and prevent multiple freeze-thaw cycles[5].
-
Storage: Tightly cap the aliquots and store them at -80°C for maximum stability[3].
Protocol 2: Proteasome Chymotrypsin-Like Activity Inhibition Assay
This self-validating protocol measures the ability of Z-Gly-Gly-Leu-OH to inhibit the chymotrypsin-like activity of the proteasome in cell lysates. It uses a fluorogenic substrate, Suc-LLVY-AMC, which releases highly fluorescent AMC upon cleavage[11].
Workflow Diagram:
Caption: Workflow for a proteasome inhibition assay.
Methodology:
-
Cell Lysate Preparation:
-
Harvest cells (e.g., Jurkat cells, known to have high proteasome activity) and wash twice with ice-cold PBS[12].
-
Resuspend the cell pellet in a suitable lysis buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM NaCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 250 mM sucrose, with 5 mM DTT added fresh)[12]. Do not use protease inhibitors in the lysis buffer.
-
Lyse the cells by sonication on ice[12].
-
Clarify the lysate by centrifugation at 16,000 x g for 15 minutes at 4°C[12]. Collect the supernatant containing the proteasomes.
-
Determine the protein concentration of the lysate using a standard method like the BCA or Coomassie assay.
-
-
Assay Setup (in a black, 96-well microplate):
-
Total Activity Wells: Add cell lysate (e.g., 20-50 µg of total protein) to wells. Add DMSO (vehicle control) to these wells.
-
Non-Proteasome Activity Wells (Positive Inhibition Control): Add the same amount of cell lysate. Add a known potent proteasome inhibitor like MG-132 to a final concentration of 10 µM[11][14]. This well establishes the background fluorescence from non-proteasomal proteases.
-
Test Wells: Add the same amount of cell lysate. Add Z-Gly-Gly-Leu-OH at various final concentrations (e.g., a serial dilution from 100 µM to 10 nM) to determine the IC50.
-
Adjust the volume in all wells to 90 µL with proteasome assay buffer (lysis buffer + 2 mM ATP)[12].
-
-
Inhibitor Pre-incubation:
-
Mix the plate gently and pre-incubate at 37°C for 15-30 minutes to allow the inhibitors to bind to the proteasome[14].
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate Suc-LLVY-AMC (final concentration 50-100 µM) to all wells[12].
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence (Excitation: ~350 nm, Emission: ~440 nm) kinetically over 30-60 minutes, reading every 1-2 minutes[11].
-
-
Data Analysis (Self-Validation):
-
Calculate the rate of reaction (slope of fluorescence vs. time) for each well.
-
Proteasome-Specific Activity = (Rate of Total Activity Well) - (Rate of Non-Proteasome Activity Well with MG-132). This step validates that the measured activity is indeed from the proteasome.
-
For each concentration of Z-Gly-Gly-Leu-OH, calculate the Percent Inhibition = [1 - (Rate of Test Well / Rate of Proteasome-Specific Activity)] * 100.
-
Plot Percent Inhibition vs. the log of Z-Gly-Gly-Leu-OH concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
Z-Gly-Gly-Leu-OH is a well-defined chemical tool with significant utility for researchers in cell biology, enzymology, and medicinal chemistry. Its value lies in its dual role as a building block for peptide synthesis and, more commonly, as a specific probe for studying proteases, particularly the chymotrypsin-like activity of the proteasome. By understanding its physicochemical properties and employing robust, validated protocols, researchers can effectively leverage Z-Gly-Gly-Leu-OH to investigate fundamental biological pathways and screen for novel therapeutic agents.
References
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Florida State University College of Medicine. (n.d.). Proteasomes: Isolation and Activity Assays. In: Current Protocols in Cell Biology. Retrieved from [Link]
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LifeTein. (n.d.). How to Store Peptides | Best Practices for Researchers. LifeTein. Retrieved from [Link]
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sb-PEPTIDE. (n.d.). Peptide handling & storage guidelines - How to store a peptide?. sb-PEPTIDE. Retrieved from [Link]
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GenScript. (n.d.). Peptide Storage and Handling Guidelines. GenScript. Retrieved from [Link]
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Valera, E., et al. (2014). Proteasome Assay in Cell Lysates. Bio-protocol, 4(16), e1216. Retrieved from [Link]
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Thieme. (2002). Synthesis of Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]
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van der Ploeg, L., et al. (2022). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. International Journal of Neonatal Screening, 8(1), 10. Retrieved from [Link]
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Wikipedia. (n.d.). Amino acid. Wikipedia. Retrieved from [Link]
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- 4. Buy Z-Gly-D-leu-OH | 57818-73-2 [smolecule.com]
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